
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When this compound is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates a signaling cascade that leads to the production of interferons and other cytokines. These cytokines help to activate the immune system and kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor. It has also been shown to increase the infiltration of immune cells into tumors, which can help to increase the efficacy of chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It has been shown to be effective against a wide range of cancer cell lines and has been used in numerous preclinical studies. However, this compound also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively unstable and can degrade over time, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of this compound that are more stable and have improved pharmacokinetic properties. Additionally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is interest in exploring the use of this compound in other disease areas, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with thiocarbonyl diimidazole, followed by the reaction with 2-chloroacetyl chloride. Alternatively, it can be synthesized through the reaction of 4-methylphenyl hydrazine with 2-chloroacetyl chloride, followed by the reaction with thiourea. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer. This compound works by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. This compound has also been shown to increase the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPWVISRATEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487614.png)

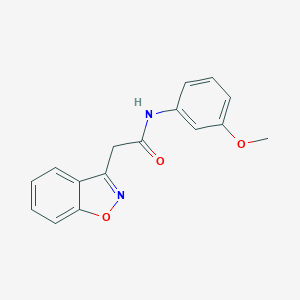
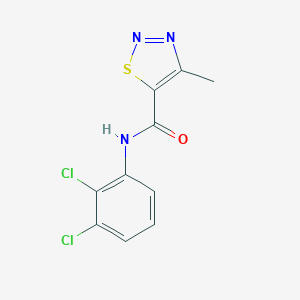
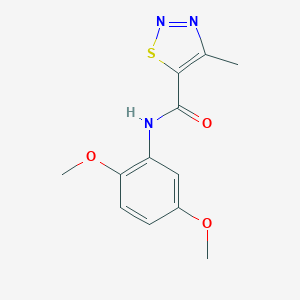
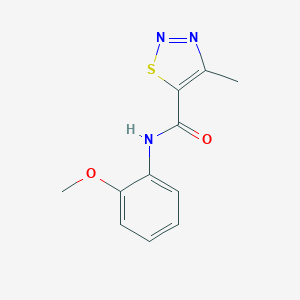
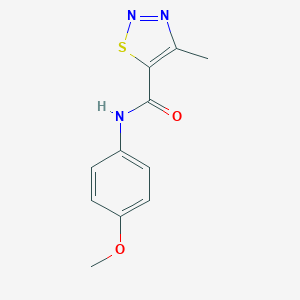
![6-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487712.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)
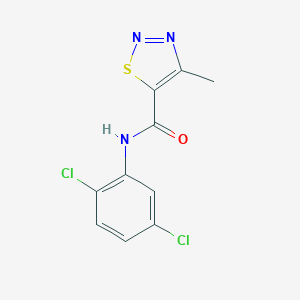
![3,6-Bis(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487741.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
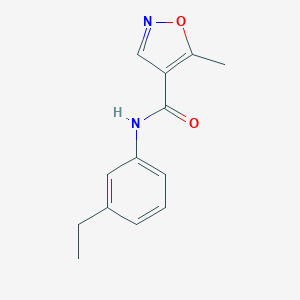
![6-(3-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487786.png)